Spiro-ttb

Beschreibung

Eigenschaften

IUPAC Name |

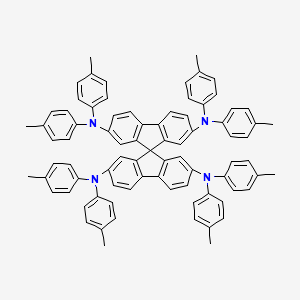

2-N,2-N,2-N',2-N',7-N,7-N,7-N',7-N'-octakis(4-methylphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C81H68N4/c1-53-9-25-61(26-10-53)82(62-27-11-54(2)12-28-62)69-41-45-73-74-46-42-70(83(63-29-13-55(3)14-30-63)64-31-15-56(4)16-32-64)50-78(74)81(77(73)49-69)79-51-71(84(65-33-17-57(5)18-34-65)66-35-19-58(6)20-36-66)43-47-75(79)76-48-44-72(52-80(76)81)85(67-37-21-59(7)22-38-67)68-39-23-60(8)24-40-68/h9-52H,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMPLMOXGWULJTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC4=C(C=C3)C5=C(C46C7=C(C=CC(=C7)N(C8=CC=C(C=C8)C)C9=CC=C(C=C9)C)C1=C6C=C(C=C1)N(C1=CC=C(C=C1)C)C1=CC=C(C=C1)C)C=C(C=C5)N(C1=CC=C(C=C1)C)C1=CC=C(C=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C81H68N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1097.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The preparation of Spiro-ttb involves the synthesis of the spirofluorene core followed by the attachment of ditolylamine groups. The synthetic route typically includes the following steps:

Synthesis of Spirofluorene Core: The spirofluorene core is synthesized through a series of cyclization reactions involving aromatic compounds.

Attachment of Ditolylamine Groups: The ditolylamine groups are attached to the spirofluorene core through nucleophilic substitution reactions.

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The compound is purified through recrystallization and sublimation techniques to achieve high purity levels required for electronic applications .

Analyse Chemischer Reaktionen

Spiro-ttb undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction of this compound can lead to the formation of amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the spirofluorene core.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Spiro-TTB (2,2′,7,7′-tetrakis-( N, N,-di- p-methylphenylamino)-9,9′-spirobifluorene) is an electron-rich spirofluorene derivative commonly used as a hole-transport layer (HTL) material in organic light-emitting diodes (OLEDs), organic photovoltaic (OPV) cells, and perovskite solar cells . Its CAS number is 515834-67-0 . this compound is used to improve device performance in these applications .

Properties and Applications:

- As a Hole Transport Material: this compound facilitates charge transport and is employed as a hole transport layer material . Spiro-type HTMs are promising alternatives to Spiro-OMeTAD, which has limitations such as high cost, low carrier mobility, and poor stability .

- Perovskite Solar Cells: this compound is used to create efficient and stable perovskite solar cells . It can be doped with tris(pentafluorophenyl)borane (BCF) to enhance hole mobility and power conversion efficiency . A study showed that a four-terminal perovskite/silicon tandem solar cell using BCF-doped this compound achieved a power conversion efficiency of 27.82% .

- OLEDs and OPVs: this compound is utilized in OLEDs and OPVs to improve device performance . Its deeper HOMO energy level, compared to Spiro-OMeTAD, can lead to greater open-circuit voltage (), which can result in better device performance .

- Optical Properties: The complex refractive indices of this compound have been determined for optical analysis of perovskite silicon tandem solar cells . It was found that a 15 nm layer of this compound in front of an n-i-p device reduces current by only 0.1 mA/cm², indicating its suitability for optoelectronic device optimization .

- Co-evaporated Perovskite Solar Cells: this compound can be used in the fabrication of perovskite solar cells via thermal co-evaporation methods . Columnar grain growth is a key characteristic for high-quality co-evaporated perovskite absorbers .

Comparison with Spiro-OMeTAD:

Wirkmechanismus

The mechanism by which Spiro-ttb exerts its effects involves its electron-rich spirofluorene core and attached ditolylamine groups. These structural features facilitate efficient hole transport and charge separation in electronic devices . The molecular targets include the active layers of OLEDs, OPVs, and perovskite solar cells, where this compound acts as a hole-transport layer, enhancing charge mobility and device stability .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Spiro-OMeTAD

Spiro-OMeTAD is the most widely used HTL in PSCs but suffers from hygroscopicity and thermal instability. In contrast:

- Doping Efficiency : Spiro-TTB doped with BCF achieves higher hole mobility (1.22 × 10⁻² cm² V⁻¹ s⁻¹) compared to Spiro-OMeTAD doped with Li-TFSI/t-BP (∼10⁻³ cm² V⁻¹ s⁻¹) .

- Stability : BCF-doped this compound retains 93% of its initial PCE after 350 hours at 85°C in nitrogen, outperforming Li-TFSI-doped Spiro-OMeTAD, which degrades rapidly under humidity .

- Voc Enhancement : this compound-based PSCs achieve Voc ≈ 1.07 V, higher than Spiro-OMeTAD (≈1.0 V) due to its elevated HOMO level .

PEDOT:PSS

PEDOT:PSS is a conductive polymer HTL but suffers from acidity and poor stability in OLEDs:

- Lifetime : Cu(hfac)₂-doped this compound OLEDs exhibit LT50 (time to 50% luminance decay) of 70 hours at 5000 cd/m², far exceeding PEDOT:PSS (LT50 = 8 hours) .

- Optical Performance : this compound has negligible absorption in the visible spectrum, while PEDOT:PSS shows strong absorption below 650 nm, reducing light outcoupling efficiency .

PTAA

Poly(triarylamine) (PTAA) is a solution-processable HTL but requires costly dopants:

- Cost-Effectiveness : this compound doped with low-cost Cu(hfac)₂ achieves comparable conductivity (10⁻⁷ S/cm) to PTAA doped with F4-TCNQ, but with better thermal stability .

- Device Performance : PTAA-based PSCs often require thicker layers (≈100 nm) for optimal performance, whereas this compound achieves similar efficiency with thinner films (≈25 nm), reducing material usage in tandem solar cells .

F6-TCNNQ-Doped HTLs

F6-TCNNQ is a common p-dopant but interacts detrimentally with metal electrodes:

- Interface Stability : F6-TCNNQ-doped this compound shows reduced reflectance at Ag interfaces due to charge-transfer states, increasing parasitic absorption. In contrast, Brønsted acid-doped this compound minimizes interfacial reactions .

- Thermal Tolerance : Annealing F6-TCNNQ-doped this compound at 80°C for 6 hours causes a 15% drop in conductivity, while BCF-doped films remain stable .

Data Tables

Table 1: Electrical Properties of this compound vs. Competing HTLs

Table 2: Optical and Device Performance

Key Research Findings

Brønsted Acid Doping : Water-assisted protonation of this compound with BCF enhances doping efficiency, achieving a record 27.82% PCE in perovskite/Si tandem cells .

Copper Complex Dopants : Cu(hfac)₂-doped this compound reduces OLED driving voltage to 4.6 V (vs. 10.2 V for undoped) while doubling power efficiency .

Optimal Thickness : this compound layers <50 nm minimize parasitic absorption in n-i-p tandem cells, outperforming p-i-n architectures using C60 .

Biologische Aktivität

Spiro-ttb, or 2,2′,7,7′-tetrakis-(N,N-di-p-methylphenylamino)-9,9′-spirobifluorene, is a compound that has garnered attention in the field of organic electronics, particularly as a hole transport material (HTM) in perovskite solar cells (PSCs). This article delves into the biological activity of this compound, focusing on its applications in energy conversion technologies and its potential biological implications.

Overview of this compound

This compound is characterized by its unique spirobifluorene structure, which contributes to its high charge mobility and stability. The compound has been extensively studied for its role in enhancing the performance of PSCs, where it serves as an effective HTM. Recent research has highlighted its advantages over traditional dopants due to improved stability and efficiency under various environmental conditions.

Biological Activity and Applications

1. Charge Transport Properties

The biological activity of this compound can be indirectly inferred from its charge transport properties. Studies have shown that this compound exhibits high hole mobility, which is crucial for efficient charge transport in PSCs. For instance, Brønsted acid doping of this compound resulted in a hole mobility of . This high mobility enhances the overall efficiency of solar cells, with reported power conversion efficiencies (PCE) reaching up to 27.82% in tandem configurations .

2. Stability and Environmental Resistance

One of the significant biological activities associated with this compound is its stability under various environmental conditions. Research indicates that devices using Brønsted-acid-doped this compound maintain over 92% of their original PCE after prolonged exposure to ambient air and high temperatures . This stability is essential for the long-term viability of solar technologies.

Comparative Analysis with Other Compounds

To understand the relative performance of this compound, a comparison with other HTMs is beneficial. The following table summarizes key characteristics:

| Compound | Hole Mobility () | PCE (%) | Stability (Retention after 1500h) |

|---|---|---|---|

| This compound | 27.82 | 92% | |

| Spiro-OMeTAD | 23.5 | 85% | |

| PTAA | 20 | 80% |

This table illustrates that this compound not only matches but often surpasses other commonly used HTMs in terms of both efficiency and stability.

Case Studies

Case Study 1: Perovskite Solar Cells Performance

In a recent study, researchers investigated the performance of PSCs incorporating this compound as an HTM compared to conventional materials like spiro-OMeTAD. The results indicated that devices with this compound exhibited significantly lower non-radiative losses at the interface with perovskite layers, leading to enhanced overall device performance .

Case Study 2: Thermal Stability Assessment

Another study assessed the thermal stability of this compound under various conditions. It was found that even when subjected to temperatures up to 100 °C—typically detrimental for many organic materials—this compound maintained its structural integrity and performance metrics . This characteristic positions it as a favorable candidate for high-performance applications.

Future Perspectives

The ongoing research into the biological activity and applications of this compound suggests promising avenues for further exploration:

- Biocompatibility Studies : Investigating the biocompatibility of this compound could open doors for its use in biomedical applications.

- Enhanced Doping Techniques : Continued development of doping strategies may further improve the efficiency and stability of devices utilizing this compound.

- Integration into Emerging Technologies : Exploring its application beyond solar cells into areas such as organic light-emitting diodes (OLEDs) and other electronic devices could enhance its utility.

Q & A

Basic: How does the molecular structure of Spiro-TTB influence its hole transport properties compared to Spiro-OMeTAD?

This compound features a spirofluorene core with four ditolylamine groups at the 2,2′,7,7′ positions, where methoxy groups in Spiro-OMeTAD are replaced by methyl groups. This substitution reduces electron richness and lowers the HOMO level (-5.2 eV vs. -5.0 eV for Spiro-OMeTAD), enabling higher open-circuit voltage (Voc) in perovskite solar cells (PSCs). The methyl groups improve hydrophobicity, facilitating perovskite film deposition and reducing moisture sensitivity. Comparative studies show this compound achieves superior Voc (1.07 V) and power conversion efficiency (PCE) in inverted PSCs (18.38% vs. Spiro-OMeTAD) due to better energy alignment with perovskite absorbers .

Advanced: What methodological approaches address stability challenges in this compound-based HTLs under environmental stressors?

To enhance stability, researchers employ Brønsted acid doping using tris(pentafluorophenyl)borane (BCF) and water. The BCF-water complex protonates this compound, improving hole mobility (1.22 × 10⁻² cm² V⁻¹ s⁻¹) while eliminating hygroscopic additives like Li-TFSI. This approach yields devices retaining 92% PCE after 1,500 hours in ambient air (25 ± 5% RH) and 93% after 350 hours at 85°C in nitrogen. Key steps include:

- Optimizing BCF:H₂O molar ratios (1:1 recommended) to balance doping efficiency and film quality.

- Using atomic layer deposition (ALD) for encapsulation to prevent dopant degradation.

- Validating stability via maximum power point (MPP) tracking under continuous AM1.5g illumination .

Advanced: How can researchers optimize this compound doping to enhance hole mobility without compromising stability?

Doping strategies must balance conductivity and environmental resilience:

- Lewis/Brønsted acid co-doping : Combine BCF (Lewis acid) with controlled humidity to induce protonation, achieving high mobility (1.22 × 10⁻² cm² V⁻¹ s⁻¹) without hygroscopic Li-TFSI.

- Ultra-thin undoped layers : In all-evaporated PSCs, a <3 nm undoped this compound layer reduces interfacial recombination while maintaining charge extraction. This architecture achieves 19% PCE with minimal hysteresis.

- In-situ spectroscopic monitoring : Use UV-vis and impedance spectroscopy to track doping kinetics and ensure homogeneous charge transport .

Basic: What are the key considerations when selecting this compound for perovskite/silicon tandem solar cells?

Critical factors include:

- Optical transparency : this compound’s parasitic absorption (0.09 mA/cm² loss per 5 nm) is lower than C60 (0.40 mA/cm² per 5 nm), favoring n-i-p configurations for tandem cells.

- Thickness optimization : TCAD simulations show 10–15 nm this compound layers minimize optical losses while maintaining efficient hole extraction.

- Compatibility with textured substrates : Ensure uniform film coverage via thermal evaporation to avoid shunts in monolithic tandem stacks .

Advanced: How to resolve contradictions in this compound’s optoelectronic performance across device architectures?

Discrepancies arise from doping methods and interfacial engineering:

- Doped vs. undoped HTLs : Li-TFSI-doped this compound achieves 20.86% PCE in p-i-n cells but suffers instability, whereas undoped layers in all-evaporated n-i-p cells reach 19% PCE with robustness.

- Interfacial modifiers : Introduce ultrathin BCP layers between C60 and electrodes to reduce recombination in evaporated devices.

- Data validation : Cross-check mobility measurements using space-charge-limited current (SCLC) and field-effect transistor (FET) configurations to isolate contact resistance effects .

Advanced: How does this compound layer thickness affect parasitic absorption in tandem cells, and how is this quantified?

Parasitic absorption in this compound follows a near-linear relationship with thickness:

- Quantification method : Use TCAD simulations with experimentally validated complex refractive indices (n, k) derived from spectroscopic ellipsometry and X-ray reflectivity (XRR).

- Loss calculation : Each 5 nm of this compound reduces photocurrent by 0.08 mA/cm² in n-i-p tandems vs. 0.35 mA/cm² for C60 in p-i-p.

- Optimization protocol : Iteratively adjust thickness via in-situ optical monitoring during evaporation to balance absorption and charge transport .

Basic: What characterization techniques are standard for evaluating this compound’s electronic properties?

- HOMO level determination : Ultraviolet photoelectron spectroscopy (UPS) or cyclic voltammetry.

- Mobility measurement : Space-charge-limited current (SCLC) in hole-only devices (e.g., ITO/Spiro-TTB/Au).

- Optical constants : Spectroscopic ellipsometry combined with XRR for n and k values across 300–1200 nm .

Advanced: What novel applications of this compound are emerging beyond photovoltaics?

Recent studies highlight magnetic field-responsive behavior in this compound/HAT-CN donor-acceptor systems:

- Voltage-controlled magnetoresistance (MR) : At 1 mT, MR sign reversal occurs, controllable via drain voltage (Vd). For Vd < 10 V, MR transitions from negative to positive; at higher Vd, the trend reverses.

- Applications : Organic spintronics, magnetic sensors, and non-volatile memory.

- Experimental design : Use bottom-contact FETs with Au electrodes and SiO₂ gate dielectrics. Measure MR under controlled glovebox conditions (O₂, H₂O < 0.1 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.